2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one
Overview
Description
2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one is a complex organic compound that features a quinazolinone core structure substituted with benzylamino and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Benzylation: The benzylamino group is introduced through nucleophilic substitution reactions, where benzylamine reacts with the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thienyl group can interact with biological macromolecules, while the quinazolinone core can modulate cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[Amino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one
- 2-[Benzylamino]-7-(2-furyl)-6,7,8-trihydroquinazolin-5-one
- 2-[Benzylamino]-7-(2-thienyl)-6,7,8-dihydroquinazolin-5-one
Uniqueness
2-[Benzylamino]-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one is unique due to the specific combination of benzylamino and thienyl groups on the quinazolinone core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(benzylamino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-17-10-14(18-7-4-8-24-18)9-16-15(17)12-21-19(22-16)20-11-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLWGBKNRDJGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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